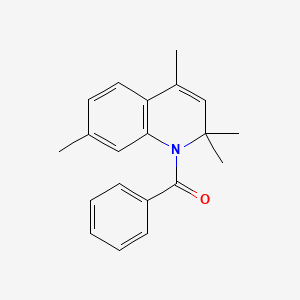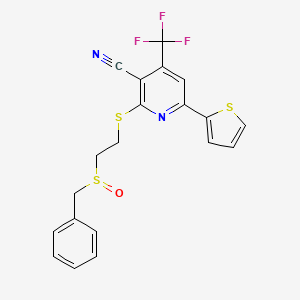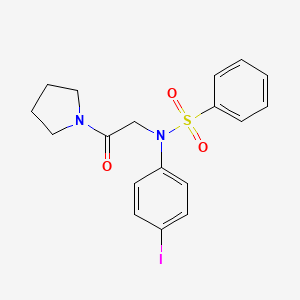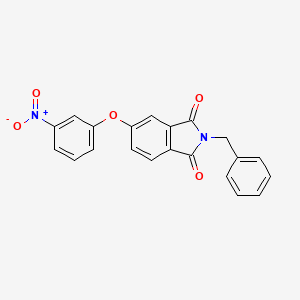
Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone
概要
説明
Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be employed to scale up the synthesis process.
化学反応の分析
Types of Reactions
Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学的研究の応用
Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and immunomodulatory properties.
作用機序
The mechanism of action of Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, it may act as an NF-κB inhibitor, which is crucial in regulating immune responses and inflammation .
類似化合物との比較
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Exhibiting antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
Phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone stands out due to its specific quinoline structure, which imparts unique electronic and steric properties. This makes it a valuable compound for developing new therapeutic agents and materials.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
特性
IUPAC Name |
phenyl-(2,2,4,7-tetramethylquinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-10-11-17-15(2)13-20(3,4)21(18(17)12-14)19(22)16-8-6-5-7-9-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCCETWSVNGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)C3=CC=CC=C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B3698721.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3698724.png)


![methyl 4-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3698748.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3698756.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3698757.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3698765.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3698781.png)
![2-bromo-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3698784.png)
![Methyl 2-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3698785.png)
![3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3698793.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B3698809.png)

